molecular formula C23H19ClN4O B2795689 (E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 314769-62-5

(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2795689
CAS No.: 314769-62-5
M. Wt: 402.88
InChI Key: OXHWKVAIRPBADJ-AFUMVMLFSA-N
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Description

(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core structure. Key features include:

  • Position 3: An (E)-configured imino group linked to a 3-chlorophenyl substituent, which may influence electronic properties and binding affinity.
  • Position 7: A methyl group, modulating steric effects and ring conformation.

Properties

IUPAC Name

2-(benzylamino)-3-[(3-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-16-10-11-21-27-22(26-13-17-6-3-2-4-7-17)20(23(29)28(21)15-16)14-25-19-9-5-8-18(24)12-19/h2-12,14-15,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHWKVAIRPBADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NCC4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}

This structure features a benzylamino group and a chlorophenyl imine moiety, which are significant for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including U-937 (human leukemia) and SK-MEL-1 (human melanoma).

Anticancer Activity

  • Cell Line Studies : The compound was tested against U-937 and SK-MEL-1 cell lines using an MTT assay to determine cell viability. The results indicated that it possesses significant antiproliferative effects with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)Mechanism of Action
    U-9375.7 - 12.2Induces apoptosis
    SK-MEL-18.0 - 15.0Inhibits cell proliferation
  • Apoptosis Induction : The compound has been shown to induce apoptosis in a concentration-dependent manner, suggesting it may trigger intrinsic apoptotic pathways rather than affecting microtubule dynamics or cyclin-dependent kinases (CDK) directly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's potency. For example, the introduction of a chloro group at the para position significantly increased activity against U-937 cells compared to non-substituted analogs.
  • Amino Group Variations : Alterations in the amino substituents also affect activity; compounds with different aryl or alkyl groups attached to the amino nitrogen showed varying levels of potency.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest:

  • Inhibition of Key Signaling Pathways : It may interfere with pathways involved in cell cycle regulation and apoptosis.
  • Targeting Specific Proteins : Evidence suggests that it does not significantly affect tubulin polymerization or CDK activity, indicating alternative targets within cancer cells.

Study 1: Evaluation Against Human Cancer Cell Lines

A study conducted by Miller et al. examined various derivatives similar to our compound against human leukemia and melanoma cell lines. The findings highlighted that compounds with halogenated phenyl groups exhibited enhanced antiproliferative activities compared to their non-halogenated counterparts .

Study 2: Apoptosis Mechanism Elucidation

Research investigating the apoptotic effects revealed that specific derivatives induced significant apoptosis in U-937 cells without affecting normal cell viability at similar concentrations. This suggests a selective action towards malignant cells while sparing healthy tissues .

Comparison with Similar Compounds

Table 1: Substituent Variations at Key Positions

Compound (Reference) Position 2 Position 3 Position 7/9* Stereochemistry Molecular Weight (g/mol)
Target Compound Benzylamino (E)-(3-Chlorophenyl)iminomethyl 7-Methyl E ~397.86 (estimated)
2-(4-Chloro-phenylamino) derivative 4-Chlorophenylamino (E)-(Furan-2-ylmethyl)iminomethyl 9-Methyl E ~379.82 (estimated)
3-Benzodioxolyl derivative Allylamino (Z)-Thiazolidinone-benzodioxolyl 9-Methyl Z ~507.58 (estimated)
4-Methylbenzyl derivative 4-Methylbenzylamino (E)-4-Methylbenzyliminomethyl None E ~386.47 (estimated)
4-Chlorophenylimino derivative Methylamino (E)-(4-Chlorophenyl)iminomethyl 9-Methyl E 326.78
Thioxo-thiazolidinone derivative Benzyl(methyl)amino/Allylamino (Z)-Thioxo-thiazolidinone 9-Methyl Z ~470–500 (estimated)
Furan-2-ylmethylamino derivative Furan-2-ylmethylamino (E)-(2-Hydroxyethyl)iminomethyl 9-Methyl E ~369.40 (estimated)

*Note: Methyl substitution at position 7 (target) vs. 9 (others) alters ring conformation and steric interactions.

Key Structural and Functional Differences

Position 2: The target’s benzylamino group provides greater lipophilicity compared to methylamino or furan-2-ylmethylamino .

Position 3: The (E)-3-chlorophenylimino group in the target contrasts with (Z)-thiazolidinones , which introduce sulfur atoms and planar conjugated systems. Hydroxyethylimino enhances hydrophilicity, whereas 4-methylbenzylimino increases steric bulk.

Position 7/9 Methyl: Methyl at position 7 (target) vs. 9 (others) may lead to distinct conformational preferences in the pyridopyrimidinone ring, affecting molecular docking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodology :

  • Core Formation : Start with cyclization of pyrimidinone precursors under reflux conditions (e.g., acetonitrile, 80°C) to form the pyrido[1,2-a]pyrimidin-4-one scaffold .
  • Substituent Introduction :
  • Benzylamino Group : Use nucleophilic substitution with benzylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • 3-Chlorophenylimino Moiety : Condensation of aldehyde intermediates with 3-chloroaniline under acidic conditions (pH 4–5, ethanol solvent) to stabilize the (E)-configuration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Purity : HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
  • Structure Confirmation :
  • NMR : ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., imino proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1) .

Q. What solvents and reaction conditions are critical for maintaining the (E)-configuration during synthesis?

  • Key Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the imino group’s geometry by reducing rotational freedom .
  • Temperature Control : Reactions conducted below 100°C to prevent thermal isomerization .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

  • Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR) based on the pyrido[1,2-a]pyrimidin-4-one core’s electron density .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) for redox activity .
    • Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Q. How can conflicting data on synthetic yields be resolved?

  • Case Study :

  • Contradiction : Yield disparities (45% vs. 68%) reported for the same step in different studies .
  • Resolution :
  • Parameter Optimization : Design-of-Experiments (DoE) to test variables (e.g., solvent, catalyst loading) .
  • By-Product Analysis : LC-MS to identify side products (e.g., Z-isomer or dimerization artifacts) .
  • Table :
VariableYield RangeOptimal Condition
Solvent (DMF vs. Acetonitrile)45–68%Acetonitrile
Catalyst (AlCl₃ vs. ZnCl₂)50–62%AlCl₃

Q. What strategies minimize by-products during the introduction of the 3-chlorophenylimino group?

  • Mitigation Tactics :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during condensation .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) to enhance regioselectivity .
    • Monitoring : In-situ FTIR to track imine bond formation (C=N stretch at ~1640 cm⁻¹) .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

  • Factors :

  • Substituent Effects : Compare analogs with/without the 3-chlorophenyl group (e.g., IC₅₀ for EGFR inhibition varies by >10-fold) .
  • Stereochemical Influence : (E)-configuration enhances target binding vs. (Z)-isomer .
    • Resolution : Conduct comparative SAR studies using standardized assays (e.g., fluorescence polarization for binding affinity) .

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